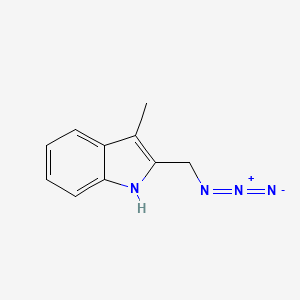

1H-Indole, 2-(azidomethyl)-3-methyl-

Description

Contextualization of the Indole (B1671886) Framework in Modern Organic Synthesis

The indole framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic synthesis and medicinal chemistry. This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound biological significance. Many approved drugs feature the indole core, which serves as a privileged scaffold in drug discovery. Its unique electronic properties and the reactivity of its different positions, particularly the C3 position, allow for diverse functionalization, making it an ideal starting point for the construction of complex molecular architectures. The development of novel and efficient methods for indole synthesis and derivatization remains an active and important area of chemical research.

Significance of the Azide (B81097) Functionality in Contemporary Synthetic Chemistry

The azide functional group (-N₃) is a compact, high-energy moiety that has become an indispensable tool in modern synthetic chemistry. Its significance stems from its diverse reactivity, allowing it to participate in a wide range of chemical transformations. Perhaps the most prominent application of azides is in the realm of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions provide a highly efficient and selective method for forging stable triazole linkages, a strategy widely employed in bioconjugation, materials science, and drug discovery.

Beyond cycloadditions, azides serve as precursors to amines via reduction and can be converted into nitrenes, which are highly reactive intermediates capable of C-H insertion and aziridination reactions. This versatility makes the azide group a valuable "handle" for introducing nitrogen into organic molecules and for constructing complex nitrogen-containing heterocycles.

Overview of 1H-Indole, 2-(azidomethyl)-3-methyl- within the Scope of Indole-Azide Research

1H-Indole, 2-(azidomethyl)-3-methyl- is a bifunctional molecule that strategically combines the indole scaffold with the azide functional group. Its structure makes it a particularly valuable intermediate in organic synthesis. The azidomethyl group at the C2 position acts as a versatile synthetic handle, primed for a variety of transformations, most notably the [3+2] cycloaddition reaction to form 1,2,3-triazoles. This positions the compound as a key building block for the synthesis of more complex indole-containing molecules, such as peptidomimetics, drug candidates, and functional materials.

The synthesis of this compound is logically approached through a two-step sequence starting from the readily available 2,3-dimethyl-1H-indole. The first step involves the selective bromination of the C2-methyl group, followed by nucleophilic substitution with an azide salt.

Synthetic Pathway and Precursor Data

The most plausible synthetic route to 1H-Indole, 2-(azidomethyl)-3-methyl- begins with 2,3-dimethyl-1H-indole. The key steps are outlined below:

Benzylic Bromination of 2,3-dimethyl-1H-indole: The selective bromination of the methyl group at the C2 position can be achieved via a free-radical halogenation, a reaction known as the Wohl-Ziegler bromination. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, refluxed under irradiation. This yields the intermediate, 2-(bromomethyl)-3-methyl-1H-indole.

Nucleophilic Substitution to form the Azide: The resulting 2-(bromomethyl)-3-methyl-1H-indole is then subjected to a nucleophilic substitution reaction with an azide salt, typically sodium azide (NaN₃). This reaction is analogous to the synthesis of the N-protected derivative, 2-(azidomethyl)-3-methyl-1-phenylsulfonyl-1H-indole, which proceeds in high yield using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at room temperature dtic.mil.

Interactive Data Table: Properties of 2,3-dimethyl-1H-indole (Starting Material)

| Property | Value |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Melting Point | 104-108 °C |

| Boiling Point | 285 °C |

| Appearance | Brown/White solid |

Interactive Data Table: Predicted Spectroscopic Data for 1H-Indole, 2-(azidomethyl)-3-methyl-

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR | Signals for aromatic protons (indole ring), a singlet for the azidomethyl (-CH₂N₃) protons, a singlet for the C3-methyl protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the aromatic carbons of the indole ring, a signal for the azidomethyl carbon (-CH₂N₃), and a signal for the C3-methyl carbon. |

| IR Spectroscopy | A strong, sharp characteristic absorption band for the asymmetric stretch of the azide group (N≡N) typically appearing around 2100 cm⁻¹. Also, bands corresponding to N-H and C-H stretching. mdpi.com |

| Mass Spectrometry | A prominent molecular ion peak (M⁺) is expected. A characteristic fragmentation pattern would be the loss of a nitrogen molecule (N₂) from the azide group, resulting in a significant [M-28]⁺ peak. dtic.milresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

61186-48-9 |

|---|---|

Molecular Formula |

C10H10N4 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(azidomethyl)-3-methyl-1H-indole |

InChI |

InChI=1S/C10H10N4/c1-7-8-4-2-3-5-9(8)13-10(7)6-12-14-11/h2-5,13H,6H2,1H3 |

InChI Key |

KLEWTXUWAJLVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 2 Azidomethyl 3 Methyl and Analogous Structures

Strategies for Azide (B81097) Group Introduction at the 2-Position of Indole (B1671886)

The introduction of an azide group at the C2-methyl position of the indole scaffold is a key transformation for the synthesis of 1H-Indole, 2-(azidomethyl)-3-methyl-. This is predominantly achieved through nucleophilic substitution reactions, where a suitable leaving group on the methyl substituent is displaced by an azide anion. Another significant strategy involves the direct conversion of a hydroxymethyl group to an azide.

Nucleophilic Substitution Reactions for Halomethyl Precursors

The reaction of 2-(bromomethyl)-3-methyl-1H-indole derivatives with an azide source, typically sodium azide (NaN3), is a direct and widely employed method for the synthesis of the target compound. The mechanism follows a standard SN2 pathway, where the azide anion acts as the nucleophile.

A specific example is the synthesis of 2-(azidomethyl)-3-methyl-1-phenylsulfonyl-1H-indole. In this procedure, the starting material, 2-(bromomethyl)-3-methyl-1-phenylsulfonyl-indole, is treated with sodium azide in dimethylformamide (DMF) at room temperature. The reaction proceeds smoothly over a period of 2 hours to afford the desired product in a high yield of 92%. The use of a phenylsulfonyl protecting group on the indole nitrogen can enhance the stability of the substrate and prevent side reactions.

Reaction Scheme:

Table 1: Synthesis of 2-(azidomethyl)-3-methyl-1-phenylsulfonyl-1H-indole

| Precursor | Reagent | Solvent | Time (h) | Temperature | Yield (%) |

| 2-(Bromomethyl)-3-methyl-1-phenylsulfonyl-indole | Sodium Azide | DMF | 2 | Room Temp. | 92 |

The efficiency of the nucleophilic substitution reaction to form 2-(azidomethyl)indoles is significantly influenced by the choice of solvent and other reaction conditions. The SN2 mechanism, which is operative in these transformations, is favored by polar aprotic solvents.

Solvent Choice:

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are excellent choices for these reactions. They can dissolve the ionic azide salt while not solvating the azide anion as strongly as protic solvents. This "naked" azide anion is a more potent nucleophile, leading to faster reaction rates.

Polar Protic Solvents: Solvents like water and alcohols can solvate the azide anion through hydrogen bonding, creating a solvent cage that reduces its nucleophilicity and slows down the reaction rate.

Temperature: The reaction is typically carried out at room temperature, which is often sufficient for the displacement of good leaving groups like bromide and iodide. Gentle heating may be employed to accelerate the reaction if necessary, but this also increases the risk of side reactions.

Concentration: Appropriate concentrations of the reactants are crucial for maximizing the reaction rate and yield. The concentration of the nucleophile (azide) is often kept in slight excess to ensure complete conversion of the starting material.

Table 2: Effect of Solvent on SN2 Reactions with Azide Nucleophile

| Solvent Type | Examples | Effect on Azide Nucleophilicity | Reaction Rate |

| Polar Aprotic | DMF, DMSO | High | Fast |

| Polar Protic | Water, Ethanol | Low | Slow |

| Non-polar | Hexane, Toluene | Very Low (poor solubility) | Very Slow |

Conversion of Hydroxymethyl Indole Derivatives to Azides

An alternative to the use of halomethyl precursors is the direct conversion of 2-(hydroxymethyl)indole derivatives. This method avoids the often harsh conditions required for halogenation of the methyl group.

Diphenyl phosphorazidate (DPPA) is a versatile reagent that can be used to convert alcohols to azides under mild, base-mediated conditions. This reaction is believed to proceed through the in-situ formation of a phosphoryl azide intermediate, which is then displaced by the azide.

The reaction of (3-methyl-1H-indol-2-yl)methanol with DPPA in the presence of a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like tetrahydrofuran (B95107) (THF) or toluene, is expected to yield 1H-Indole, 2-(azidomethyl)-3-methyl-. While specific experimental data for this exact substrate is not detailed in the available literature, this method is a well-established and general procedure for the conversion of primary alcohols to azides. The reaction typically proceeds at room temperature or with gentle heating.

General Reaction Scheme:

Transition-Metal-Free Azide Insertion Approaches

The development of transition-metal-free methods for C-H azidation is a significant area of research, driven by the desire to avoid the cost and potential toxicity of metal catalysts. researchgate.net These approaches often rely on the generation of highly reactive azide radicals or other azidating species.

One such strategy involves the use of sulfonyl azides as the azide source in the absence of transition metals for the selective azidation of unactivated aliphatic C-H bonds. acs.orgfgcu.edu This method is operationally simple and can be applied to complex molecules. acs.org While primarily demonstrated for aliphatic C-H bonds, the principles could be extended to the benzylic methyl group of a suitable indole precursor.

Another metal-free approach utilizes Selectfluor in combination with trimethylsilyl (B98337) azide (TMSN₃) for the selective azidation of C(sp³)–H bonds. acs.org This method is practical and proceeds under mild conditions, tolerating a variety of functional groups. acs.org The reaction is believed to involve an electrophilic N-radical cation generated from Selectfluor, which abstracts a hydrogen atom to form a carbon radical that is subsequently trapped by the azide. acs.org

Furthermore, direct C-H azidation of heteroaromatics, including indoles, can be achieved using diaryliodonium salts in the presence of a non-nucleophilic organic base. mdpi.com This approach allows for the introduction of an aryl group, and with modifications, could potentially be adapted for azidation. Metal-free direct trifluoromethylthiolation of indoles has also been reported, indicating the feasibility of direct functionalization at the indole core without transition metals. rsc.org

Indole Ring Construction and Subsequent Functionalization to Introduce Azidomethyl Groups

This strategy involves the synthesis of a suitably substituted indole ring, followed by chemical modifications to introduce the azidomethyl group at the desired position. This approach allows for greater control over the final structure and substitution pattern.

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. nih.gov It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov To synthesize a precursor for 1H-Indole, 2-(azidomethyl)-3-methyl-, one could envision using a phenylhydrazine and a ketone that would result in a 2,3-dimethylindole. The 2-methyl group could then be functionalized.

A more direct approach would be to use a ketone precursor that already contains a masked or easily convertible functional group. For example, the reaction of phenylhydrazine with a 3-halobutan-2-one could potentially lead to a 2-(halomethyl)-3-methylindole. This intermediate could then be converted to the desired 2-(azidomethyl)-3-methylindole via nucleophilic substitution with an azide salt.

The Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed coupling of an aryl bromide and a hydrazone, offers an alternative disconnection for preparing the necessary aryl hydrazone precursors. nih.gov

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce indoles. wikipedia.org The classical conditions are harsh, but several modifications have been developed to allow for milder reaction conditions. wikipedia.orgnih.gov

The Smith-modified Madelung synthesis, for instance, uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which react with esters or carboxylic acids to yield substituted indoles. wikipedia.org This method is applicable to a wide variety of substituted anilines. wikipedia.org To create a precursor for 2-(azidomethyl)-3-methyl-indole, one could start with an appropriately substituted N-acyl-o-toluidine. For example, an N-(2-methylphenyl)acetamide derivative with a suitable functional group on the acetyl moiety could be cyclized.

A one-pot, two-step modified Madelung synthesis has been reported for the preparation of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides. nih.govacs.orgnih.govacs.org This procedure is operationally simple and does not require a transition metal. nih.govnih.gov A similar strategy could be envisioned where the cyclization precursor is designed to introduce a handle at the 2-position that can be converted to an azidomethyl group. The Wittig-Madelung indole synthesis, which converts the ortho-alkyl group into a phosphonium (B103445) ylide, greatly facilitates the cyclization under milder conditions. researchgate.net

Palladium-catalyzed reactions are powerful tools for the synthesis of indoles and their derivatives. mdpi.com These methods often proceed under mild conditions and tolerate a wide range of functional groups. mdpi.com

One approach involves the intramolecular cyclization of 2-alkynylanilines. mdpi.com By choosing the appropriate substituents on the aniline (B41778) and the alkyne, a 2,3-disubstituted indole can be formed. For example, a 2-alkynylaniline with a methyl group on the alkyne and a precursor to the azidomethyl group on the aniline or alkyne could be cyclized. A novel palladium-catalyzed indole synthesis from 2-(1-alkynyl)-N-alkylideneanilines yields 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.orgacs.org

Palladium-catalyzed reductive cyclization of β-nitrostyrenes has also been reported as a method for indole synthesis. mdpi.com Furthermore, palladium-catalyzed C-H activation and functionalization can be used to introduce substituents onto a pre-formed indole ring. nih.gov For instance, a 3-methylindole (B30407) could potentially undergo palladium-catalyzed C-H activation at the 2-position to introduce a functional group that can be converted to the azidomethyl group.

Table 2: Overview of Palladium-Catalyzed Indole Syntheses

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Intramolecular Cyclization | 2-Alkynylanilines | Forms C2-N bond | mdpi.com |

| Intramolecular Cyclization | 2-(1-Alkynyl)-N-alkylideneanilines | Forms 2-substituted-3-alkenylindoles | organic-chemistry.orgacs.org |

| Reductive Cyclization | β-Nitrostyrenes | Uses a CO surrogate | mdpi.com |

| C-H Activation | Indoles | Direct functionalization of the indole core | nih.gov |

Electrophilic Substitution and Derivatization on the Indole Ring for Azide Precursors

Electrophilic substitution is a fundamental reaction of indoles, typically occurring at the C-3 position due to the high electron density at this site. rsc.orgsemanticscholar.org However, if the C-3 position is blocked, as in 3-methylindole, electrophilic substitution can be directed to the C-2 position, albeit often requiring more forcing conditions. rsc.orgcore.ac.uk

To synthesize a precursor for 2-(azidomethyl)-3-methyl-indole, one could start with 3-methylindole and perform an electrophilic substitution reaction to introduce a functional group at the C-2 position. For instance, a Vilsmeier-Haack formylation would introduce a formyl group at C-2. This aldehyde could then be reduced to the corresponding alcohol, converted to a halide or sulfonate, and finally displaced with azide to yield the target compound.

Alternatively, direct alkylation of 2,3-disubstituted indoles at the C-3 position can lead to 3,3-disubstituted indolenines. nih.gov While this is not direct C-2 functionalization, it highlights the reactivity of the indole nucleus. For the synthesis of the target compound, protecting the indole nitrogen and then performing a directed metalation at C-2 followed by quenching with an appropriate electrophile (e.g., formaldehyde (B43269) or a halomethylating agent) would be a viable strategy to introduce the necessary precursor functionality at the 2-position of 3-methylindole.

Stereoselective and Regioselective Considerations in Azido-Indole Synthesis

Control over stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like azido-indoles, as the position and orientation of the azide group dictate the compound's subsequent reactivity and biological properties.

Regioselectivity: The indole nucleus possesses multiple reactive sites, primarily the C2 and C3 positions. Directing the azidation to a specific position is a significant challenge.

C3-Azidation: A common approach involves the activation of the indole ring to favor nucleophilic attack at the C3 position. For instance, an iodine-mediated method using iodine (I₂) and sodium azide (NaN₃) achieves high regioselectivity for C3-azidation under metal-free conditions at room temperature. rsc.orgrsc.org This method effectively reverses the normal reactivity (umpolung) at the C3 position. rsc.orgrsc.org The reaction tolerates a variety of functional groups on the indole ring, including both electron-donating and electron-withdrawing substituents, consistently yielding the 3-azidoindole product in high yields. rsc.org

C2-Azidation: While C3-azidation is more commonly reported, methods for C2-azidation have also been developed. One reported method for achieving 2-azidoindoles utilizes ceric ammonium (B1175870) nitrate (B79036) as an oxidant. rsc.org

Switchable Regioselectivity: The regioselectivity of azidation can sometimes be controlled by the substituents on the indole ring. Radical azidation methods have been shown to produce either 3-azidoindoles or 2-azidoindoles depending on the nature of the substituent at the C3 position. mdpi.com For example, indoles with a radical-stabilizing group like an ester or ketone at C3 tend to yield 2-azidoindoles, whereas those with less-stabilizing groups like alkyls result in C3-azidation. mdpi.com

Stereoselectivity: When a chiral center is formed during the azidation process, controlling the stereochemistry is crucial.

Nucleophilic Azidation of Spiroaziridine Oxindoles: A regio- and stereospecific method for introducing an azide group at the C3 position of spiroaziridine oxindoles has been developed using trimethylsilyl azide (TMS-azide). acs.org This reaction proceeds under catalyst-free conditions and provides enantiopure 3-azido-2-oxindoles with excellent yields and enantioselectivity (up to >99% ee). acs.org

Tandem Allylic Azide Rearrangement/Friedel-Crafts Alkylation: Stereoselective synthesis of azido-containing tetrahydroquinolines has been achieved through a tandem reaction involving the rearrangement of allylic azides followed by an intramolecular Friedel-Crafts alkylation. nih.gov

Steric Hindrance Control: In the synthesis of complex bicyclic indole analogues, such as octahydroindole-2-carboxylic acid derivatives, steric hindrance from the existing ring structure can effectively direct incoming groups. nih.gov A high yielding and stereoselective α-methylation, for example, is achieved due to the steric hindrance imposed by a cis-fused cyclohexane (B81311) ring, which allows for efficient facial stereodifferentiation. nih.gov This principle can be applied to control the stereochemistry of substitutions at positions adjacent to existing rings in azido-indole synthesis.

Table 1: Regioselective C3-Azidation of Various Indoles rsc.orgThis interactive table summarizes the yields of C3-azidation for different substituted indoles using an I₂-mediated system.

| Indole Substrate | Substituent at C5 | Product Yield (%) |

|---|---|---|

| 1b | -OCH₃ | 90 |

| 1c | -NO₂ | 86 |

| 1d | -Br | 82 |

| 1e | -Cl | 87 |

Green Chemistry Approaches in Azido-Indole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing azido-indoles. semanticscholar.org This includes minimizing solvent use, employing alternative energy sources, and using recyclable catalysts. semanticscholar.orgunibo.it

Eliminating volatile organic solvents is a key goal in green synthesis, as it reduces waste and environmental impact. mdpi.com

Solvent-free syntheses of nitrogen-containing heterocycles, such as tetrazoles, have been successfully carried out using ultrasound irradiation. mdpi.commdpi.com These reactions often proceed rapidly at room temperature. mdpi.com For example, the Ugi-azide multicomponent reaction to form 1,5-disubstituted tetrazoles can be performed under solvent-free conditions, accelerated by ultrasound. mdpi.commdpi.com Similarly, "flash" synthesis of triazoles has been achieved in a solvent-free manner using a polymer-supported copper(I) iodide catalyst, with reactions completing within minutes. mdpi.com These approaches demonstrate the potential for developing solvent-free methods for the synthesis of azido-indoles, particularly for steps like the click reaction of an azide group.

Microwave (MW) and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner products under milder conditions compared to conventional heating. durham.ac.uktandfonline.comnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for preparing indole analogs. nih.gov It dramatically accelerates key reaction steps in indole synthesis, such as cyclization and dehydration sequences. organic-chemistry.org For example, the Leimgruber–Batcho indole synthesis is significantly enhanced by microwave heating in the presence of Lewis acids, reducing reaction times and improving product quality. durham.ac.uk An improved procedure for synthesizing indole-2-carboxylic acid esters was achieved through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation (100 W), offering high yields in a short time. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. aurigeneservices.com This phenomenon creates localized high-temperature and high-pressure zones, facilitating the crossing of activation energy barriers. aurigeneservices.com Ultrasound has been successfully used in the one-pot, ligand-free copper-catalyzed synthesis of mefenamic acid-based indole derivatives. aurigeneservices.com It has also been applied to synthesize various heterocyclic compounds, including indole-appended thiazolidin-4-ones and azo-anchored imidazo[4,5-b]indole derivatives. researchgate.netnih.gov The Ugi-azide reaction to produce tetrazoles, which involves an azide component, has been shown to be effectively promoted by ultrasound. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis durham.ac.ukThis interactive table compares reaction times and yields for a key step in indole synthesis.

| Method | Reaction Time | Product Quality |

|---|---|---|

| Conventional Heating | Prolonged | Lower |

| Microwave Heating | Significantly Reduced | Higher |

Utilization of Recyclable and Environmentally Benign Catalytic Systems

The development of recyclable and eco-friendly catalysts is a cornerstone of green chemistry, aiming to reduce waste and avoid the use of toxic or expensive metals. nih.govresearchgate.net

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, clays, and metal oxides, are environmentally benign options that can be easily separated from the reaction mixture and reused. nih.govresearchgate.net Alumina (B75360) (Al₂O₃), for instance, has been used as an inexpensive and recyclable catalyst for synthesizing diphenylmethanol (B121723) derivatives, which are important pharmaceutical precursors. kobe-u.ac.jp The alumina can be regenerated by simply washing with water and drying. kobe-u.ac.jp

Recyclable Metal Catalysts: While many indole syntheses rely on transition metal catalysts like palladium, efforts are being made to develop recyclable versions. mdpi.com Gold nanoparticles supported on titanium dioxide have been used for the intramolecular hydroamination of alkynes to form indoles and could be recycled five times without losing efficiency. mdpi.com

Magnetic Ionic Liquids: Iron-containing ionic liquids, such as [Dabco-C₂OH][FeCl₄], have been employed as highly efficient and recyclable catalysts for the synthesis of C3-substituted indoles. nankai.edu.cn These magnetic ionic liquids allow for easy separation of the catalyst from the product using an external magnet, and the catalyst can be reused multiple times without a significant drop in activity. nankai.edu.cn

Acidic Ionic Liquids: Disulfonic acid-based ionic liquids have been used as recyclable catalysts for the Fischer indole synthesis in water, offering a green method with mild conditions, easy product separation, and high purity. google.com

Table 3: Recyclability of [Dabco-C₂OH][FeCl₄] Catalyst in Trisindoline Synthesis nankai.edu.cnThis interactive table shows the yield of trisindoline product over several catalytic cycles.

| Catalytic Run | Yield (%) |

|---|---|

| 1st | 95 |

| 2nd | 94 |

| 3rd | 94 |

| 4th | 93 |

| 5th | 92 |

| 6th | 92 |

Reactivity and Chemical Transformations of 1h Indole, 2 Azidomethyl 3 Methyl

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition is a powerful class of chemical reactions that involves a 1,3-dipole (in this case, the azide (B81097) group of 1H-Indole, 2-(azidomethyl)-3-methyl-) reacting with a dipolarophile (typically an alkyne or alkene) to form a five-membered heterocyclic ring. nih.gov This reaction, often referred to as the Huisgen cycloaddition, has become a premier example of click chemistry due to its high efficiency, reliability, and specificity. organic-chemistry.org Click chemistry refers to reactions that are modular, high-yielding, create inoffensive byproducts, and are often stereospecific. interchim.frresearchgate.net The azide-alkyne cycloaddition is particularly favored because both functional groups are stable under many reaction conditions and are largely unreactive with many biological molecules, making them bio-orthogonal. interchim.frrsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the thermal Huisgen cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the discovery of copper(I) catalysis revolutionized the field. organic-chemistry.orgnih.gov The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds rapidly at room temperature, is tolerant of a wide variety of functional groups, and, most importantly, is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgresearchgate.netnih.gov This reaction has become a foundational tool in drug discovery, bioconjugation, and materials science. nih.govresearchgate.net

In the context of 1H-Indole, 2-(azidomethyl)-3-methyl-, its reaction with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives. The resulting molecule links the 3-methyl-1H-indol-2-yl)methyl group to a wide range of substituents via the stable triazole ring. nih.govresearchgate.net The 1,2,3-triazole ring itself is not just a passive linker; it is an aromatic, highly stable heterocycle that can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds in medicinal chemistry applications. nih.govwikipedia.org

The general scheme for this reaction is as follows:

Reaction of 1H-Indole, 2-(azidomethyl)-3-methyl- with a terminal alkyne via CuAAC.

The success of the CuAAC reaction often depends on the catalytic system employed. The active catalyst is the copper(I) ion. While Cu(I) salts like copper(I) bromide or iodide can be used directly, it is more common to generate Cu(I) in situ from a more stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov

A significant challenge is the instability of the Cu(I) oxidation state, which can disproportionate or be oxidized to the inactive Cu(II) state, especially in aqueous or aerobic environments. To overcome this, stabilizing ligands are crucial. rndsystems.com Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a highly effective and widely used ligand for this purpose. broadpharm.comlumiprobe.com TBTA is a tripodal, nitrogen-containing ligand that chelates the copper(I) ion, protecting it from oxidation and increasing the reaction rate. nih.govrndsystems.comlumiprobe.com The use of TBTA or similar ligands like THPTA and BTTAA is particularly important in biological applications to prevent damage to sensitive biomolecules. interchim.frnih.gov

| Ligand | Key Feature | Solubility |

| TBTA | Stabilizes Cu(I) against oxidation, accelerates reaction. | Water-insoluble (requires DMSO/DMF). broadpharm.comlumiprobe.com |

| THPTA | Water-soluble version, good for biological systems. | Water-soluble. |

| BTTAA | A newer generation water-soluble ligand. | Water-soluble. |

One of the most powerful features of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide like 1H-Indole, 2-(azidomethyl)-3-methyl- exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgwikipedia.orgrsc.org This is in stark contrast to the uncatalyzed thermal reaction, which typically yields a mixture of both 1,4- and 1,5-regioisomers because the energy barriers for both pathways are very similar. organic-chemistry.orgnih.gov

The mechanism of the copper-catalyzed reaction is fundamentally different from the concerted thermal cycloaddition. It is believed to proceed in a stepwise manner involving the formation of a copper acetylide intermediate. nih.govrsc.org This intermediate then reacts with the azide, leading to a six-membered metallacycle that rearranges to form the 1,4-disubstituted triazole product with high fidelity. nih.govresearchgate.net Because the initial cycloaddition does not create any new stereocenters on the triazole ring itself, the reaction is stereospecific with respect to the starting materials but does not typically induce new stereoselectivity unless chiral catalysts or substrates are used.

| Reaction Type | Catalyst | Major Product |

| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-isomers. organic-chemistry.org |

| CuAAC | Copper(I) | Exclusively 1,4-isomer. wikipedia.orgrsc.org |

| RuAAC | Ruthenium(II) | Exclusively 1,5-isomer. organic-chemistry.orgwikipedia.org |

Other Variants of Azide-Alkyne Cycloaddition (e.g., Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC))

While copper is the most common catalyst for azide-alkyne cycloadditions, other transition metals have been explored to alter the reaction's scope and regioselectivity. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for example, provides complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgrsc.org

More recently, gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes. Gold(I) catalysts are known to be highly carbophilic and can activate alkynes toward nucleophilic attack. kyoto-u.ac.jpacs.org The Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC) has been investigated as an alternative to CuAAC. mdpi.com Mechanistic studies suggest that, similar to copper, gold activates the terminal alkyne to form a gold-acetylide species, which then reacts with the azide. rsc.orgmdpi.com AuAAC can effectively produce 1,4-disubstituted 1,2,3-triazoles, sometimes under conditions where copper catalysts might be problematic. mdpi.com Research into gold-catalyzed transformations of azido-alkynes has also revealed pathways to other fused indole (B1671886) derivatives through the formation of α-imino gold(I) carbene intermediates. kyoto-u.ac.jp

Intramolecular Cycloaddition Pathways Involving Azido-Indoles

When a molecule contains both an azide and an alkyne functional group connected by a suitable linker, an intramolecular 1,3-dipolar cycloaddition can occur. This process is a powerful strategy for constructing fused heterocyclic ring systems. nih.gov For an indole derivative, an appropriately positioned alkyne chain could react with the azidomethyl group at the C2 position to form a triazole-fused polycyclic structure.

The regioselectivity of intramolecular cycloadditions is often controlled by the length and conformational constraints of the tether connecting the azide and alkyne, which forces the molecule to adopt a transition state leading to a specific, sterically favored fused-ring product. nih.gov Such reactions can be induced thermally or promoted by catalysts like copper(I). While specific examples involving 1H-Indole, 2-(azidomethyl)-3-methyl- in intramolecular pathways are not extensively documented, the general principle is well-established for other azido-alkyne systems and has been used to access complex molecular architectures. nih.govmdpi.com

Reduction of the Azide Group

The azide group in 2-(azidomethyl)-3-methyl-1H-indole is readily reduced to a primary amine, providing a key route to aminomethyl indole derivatives. This transformation is fundamental for introducing a nucleophilic aminomethyl side chain at the C2 position of the indole. The two most prevalent methods for this reduction are the Staudinger reaction and catalytic hydrogenation, both known for their high efficiency and mild reaction conditions.

Formation of Aminomethyl Indole Derivatives

The conversion of 2-(azidomethyl)-3-methyl-1H-indole to 2-(aminomethyl)-3-methyl-1H-indole is a crucial step for building more complex molecular architectures. The resulting primary amine is a versatile functional group that can undergo a wide array of subsequent reactions, such as acylation, alkylation, and Schiff base formation.

One of the mildest and most effective methods for this conversion is the Staudinger reaction . This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide byproduct. The reaction is highly chemoselective, leaving other functional groups within the molecule intact.

Catalytic hydrogenation is another widely used method for reducing azides to amines. This process typically involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is generally clean and high-yielding. However, care must be taken as the indole nucleus itself can be susceptible to hydrogenation under certain conditions, potentially leading to the formation of indoline (B122111) byproducts. The choice of catalyst, solvent, and reaction pressure is critical to ensure selective reduction of the azide group while preserving the indole's aromaticity.

Below is a table summarizing typical conditions for the reduction of the azide group in indole derivatives.

| Reaction Type | Reagents and Conditions | Product | Key Advantages |

| Staudinger Reduction | 1. PPh₃, THF, rt | 2-(Aminomethyl)-3-methyl-1H-indole | Extremely mild, high chemoselectivity, tolerates a wide range of functional groups. |

| 2. H₂O | |||

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, Methanol, rt | 2-(Aminomethyl)-3-methyl-1H-indole | High yield, clean reaction, readily available reagents. |

| Transfer Hydrogenation | Ammonium (B1175870) formate, 10% Pd/C, Methanol, reflux | 2-(Aminomethyl)-3-methyl-1H-indole | Avoids the use of gaseous hydrogen, experimentally simple. |

Rearrangements and Intramolecular Reactions of the Azidomethyl Moiety

The azidomethyl group, upon activation, can undergo intramolecular reactions to form new cyclic structures. These transformations are powerful tools for the synthesis of fused indole heterocyclic systems. Activation is typically achieved thermally or through catalysis, leading to the formation of highly reactive nitrene or iminophosphorane intermediates.

Intramolecular C-H Amination Reactions

Transition metal catalysts, particularly those based on rhodium and iron, can facilitate the decomposition of organic azides to form metal-nitrene intermediates. In the case of 2-(azidomethyl)-3-methyl-1H-indole, this reactive intermediate can undergo an intramolecular C-H insertion reaction. If the reaction occurs with the C-H bond of the methyl group at the C3 position, it would lead to the formation of a fused five-membered dihydropyrazine (B8608421) ring system.

This type of cyclization is a highly efficient method for constructing nitrogen-containing heterocycles. The regioselectivity of the C-H insertion is influenced by the catalyst and the electronic and steric properties of the substrate. Rhodium(II) catalysts, such as rhodium(II) octanoate (B1194180) [Rh₂(oct)₄], are well-known for promoting such transformations.

Hypothetical Reaction Scheme for Intramolecular C-H Amination

Aza-Wittig Reaction Pathways

The aza-Wittig reaction is a powerful transformation that involves the reaction of an iminophosphorane (formed from an azide and a phosphine) with a carbonyl group to form an imine. When applied in an intramolecular context, it provides an elegant route to N-heterocycles.

For 2-(azidomethyl)-3-methyl-1H-indole to undergo an intramolecular aza-Wittig reaction, a carbonyl group must be present in a suitable position. This can be achieved by first functionalizing the indole nucleus, for instance, by introducing a formyl or acetyl group at the C3 position via electrophilic substitution (see section 3.4.1).

Once the carbonyl-containing substrate is synthesized (e.g., 2-(azidomethyl)-3-formyl-1H-indole), treatment with triphenylphosphine would trigger a tandem Staudinger/intramolecular aza-Wittig reaction. The initially formed iminophosphorane would react with the adjacent carbonyl group to yield a fused pyrazino[1,2-a]indole (B3349936) system, with the concomitant formation of triphenylphosphine oxide. This strategy is highly valuable for the construction of complex, fused heterocyclic frameworks from relatively simple starting materials.

| Precursor Moiety | Reagents | Key Intermediate | Product Type |

| Azide and C3-Methyl | Rhodium(II) catalyst, heat | Metal-nitrene | Fused dihydropyrazine |

| Azide and C3-Carbonyl | PPh₃, heat | Iminophosphorane | Fused pyrazino[1,2-a]indole |

Further Functionalization of the Indole Nucleus in Azidomethyl Indoles

The indole ring in 2-(azidomethyl)-3-methyl-1H-indole remains reactive towards various reagents, allowing for further modification of the core structure. The electronic properties of the indole nucleus, characterized by its high electron density, make it particularly susceptible to electrophilic attack, primarily at the C3 position.

Functionalization at C2 and C3 Positions

The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic aromatic substitution . Common electrophilic substitution reactions that can be applied to 2-(azidomethyl)-3-methyl-1H-indole include:

Vilsmeier-Haack Reaction : Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), a formyl group (-CHO) can be introduced at the C3 position.

Mannich Reaction : Reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in the presence of acid introduces a dialkylaminomethyl group at C3.

Friedel-Crafts Acylation : The use of an acid chloride or anhydride (B1165640) with a Lewis acid catalyst can introduce an acyl group at the C3 position.

Functionalization at the C2 position is generally more challenging due to the presence of the azidomethyl group. Direct electrophilic attack at C2 is electronically disfavored. However, modern C-H activation strategies using transition metal catalysts (e.g., Palladium, Rhodium, Iridium) could potentially enable the introduction of various functional groups at the C2-methyl position or even directly at the C2 carbon of the indole ring, though this would likely require specific directing groups. Alternatively, radical-based reactions might offer a pathway to functionalize the C2-methyl group.

The table below outlines potential functionalization reactions on the indole nucleus.

| Position | Reaction Type | Typical Reagents | Product Functional Group |

| C3 | Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) |

| C3 | Friedel-Crafts Acylation | Ac₂O, BF₃·OEt₂ | -C(O)CH₃ (Acetyl) |

| C3 | Mannich Reaction | CH₂O, Me₂NH, AcOH | -CH₂NMe₂ (Dimethylaminomethyl) |

| C2-Methyl | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | -CH₂Br (Bromomethyl) |

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring in 1H-Indole, 2-(azidomethyl)-3-methyl- possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various functional groups. This process, known as N-functionalization, is a common strategy to modify the properties and reactivity of the indole core. The presence of the 2-(azidomethyl) and 3-methyl substituents can influence the reactivity of the indole nitrogen through steric and electronic effects. Generally, the N-H proton of indole is weakly acidic and can be removed by a suitable base to generate the more nucleophilic indolide anion, which can then react with various electrophiles.

Common N-functionalization reactions for indoles include N-alkylation, N-arylation, and N-acylation. While specific studies on the N-functionalization of 1H-Indole, 2-(azidomethyl)-3-methyl- are not extensively documented, general methodologies for 2,3-disubstituted indoles can be considered applicable.

N-Alkylation

N-alkylation of indoles is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. This is typically achieved by deprotonation of the indole N-H with a base, followed by reaction with an alkylating agent. The choice of base and solvent is crucial and can influence the regioselectivity (N- vs. C-alkylation) and efficiency of the reaction. For 2,3-disubstituted indoles, N-alkylation is generally favored.

A common method involves the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide youtube.com.

Another approach for N-alkylation of 2,3-disubstituted indoles involves the use of p-quinone methides (p-QMs) in the presence of an indium(III) catalyst. The regioselectivity of this reaction can be tuned by the choice of solvent, with polar aprotic solvents like THF favoring N-alkylation nih.gov.

| Indole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 2,3-dimethylindole | p-Quinone methide | In(OTf)₃ | THF | N-alkylated indole | 85 | nih.gov |

| 2-methyl-3-phenylindole | Benzyl bromide | NaH | DMF | N-benzyl-2-methyl-3-phenylindole | - | youtube.com |

This table presents data for analogous 2,3-disubstituted indoles to illustrate potential reaction conditions for the N-alkylation of 1H-Indole, 2-(azidomethyl)-3-methyl-.

N-Arylation

The introduction of an aryl group at the indole nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, or through metal-free methods nih.gov.

Copper-catalyzed N-arylation (Ullmann condensation) is a widely used method that typically involves reacting the indole with an aryl halide in the presence of a copper catalyst, a ligand, and a base researchgate.net. Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) offers an alternative route, often with a broader substrate scope and milder reaction conditions nih.gov.

Metal-free N-arylation procedures have also been developed, for example, using diaryliodonium salts as the arylating agent, which can proceed without a transition metal catalyst nih.gov.

| Indole Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Indole | Iodobenzene | CuI | L-proline | K₂CO₃ | DMSO | N-phenylindole | - | nih.gov |

| 3-methylindole (B30407) | Bromobenzene | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | N-phenyl-3-methylindole | - | nih.gov |

| 1,2,3-Triazole | Diphenyliodonium triflate | None | None | None | Dichloroethane | N2-phenyl-1,2,3-triazole | 97 | nih.gov |

This table showcases general conditions for N-arylation of indoles and related heterocycles, which could be adapted for 1H-Indole, 2-(azidomethyl)-3-methyl-.

N-Acylation

N-acylation introduces an acyl group to the indole nitrogen, forming N-acylindoles. These reactions are often carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. A challenge in indole acylation is the potential for competing C3-acylation, although in 2,3-disubstituted indoles, N-acylation is generally preferred.

A mild and chemoselective method for the N-acylation of indoles utilizes thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) at elevated temperatures nih.gov. This method demonstrates good functional group tolerance.

| Indole Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 3-methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | nih.gov |

| 3-methyl-1H-indole | S-methyl benzothioate | Cs₂CO₃ | Xylene | 1-(3-methyl-1H-indol-1-yl)benzophenone | 93 | nih.gov |

This table provides examples of N-acylation of 3-methylindole, a structurally related compound, indicating feasible conditions for 1H-Indole, 2-(azidomethyl)-3-methyl-.

When considering the N-functionalization of 1H-Indole, 2-(azidomethyl)-3-methyl-, the stability of the azido (B1232118) group must be taken into account. The azide functionality is generally stable under many reaction conditions but can be sensitive to strong reducing agents, certain transition metals (especially under thermal or photochemical conditions), and strong acids. Therefore, reaction conditions for N-functionalization should be chosen carefully to avoid unwanted reactions of the azido group.

Mechanistic and Computational Studies of 1h Indole, 2 Azidomethyl 3 Methyl Reactions

Elucidation of Reaction Mechanisms

The azide (B81097) moiety at the 2-methyl position of the indole (B1671886) ring is a versatile functional group that can participate in a variety of reactions, including cycloadditions and reactions involving the loss of dinitrogen. The elucidation of the precise mechanisms of these transformations is key to controlling product formation and selectivity.

Investigation of Transition States and Intermediates (e.g., 1,4-diazahexa-1,3,5-trienes, indolium ylides)

The reactions of 2-(azidomethyl)indoles can proceed through several complex intermediates. For instance, in reactions with certain dienophiles, the azide can participate in [3+2] cycloadditions. Thermal or photochemical decomposition of the azide can lead to a highly reactive nitrene intermediate, which can then undergo various intramolecular or intermolecular reactions.

While direct studies on 1H-Indole, 2-(azidomethyl)-3-methyl- are not extensively detailed, related reactions provide plausible mechanistic pathways. For example, the reactions of N-substituted anilines with phenyliodonium (B1259483) ylides, which are precursors for indole synthesis, proceed through C-N coupling, highlighting the nucleophilic character of the indole framework that can influence intermediate formation. rsc.org In reactions involving metal catalysis, transient species like η³-indolyl-palladium intermediates have been proposed, which can lead to attacks at different positions of the indole ring, such as the C3 position. nih.gov

In the context of azide chemistry, reactions could potentially involve the formation of extended conjugated systems. Although not directly observed for this specific compound, reactions of organic azides can lead to intermediates like 1,4-diazahexa-1,3,5-trienes under specific conditions, which are highly reactive and can rearrange to form various heterocyclic products. Similarly, the involvement of the indole nitrogen could lead to the formation of transient indolium ylides, which are known to participate in 1,3-dipolar cycloaddition reactions.

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. It allows for the calculation of the energies of reactants, products, transition states, and intermediates, providing a quantitative picture of the reaction landscape. researchgate.net

Prediction of Reactivity and Selectivity Profiles

DFT calculations can predict the reactivity of 1H-Indole, 2-(azidomethyl)-3-methyl- by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For indole derivatives, the C3 position is generally the most nucleophilic and thus the preferred site for electrophilic substitution. bhu.ac.in

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov A smaller gap suggests higher reactivity. By calculating these values, the influence of the 2-(azidomethyl) and 3-methyl substituents on the indole core's reactivity can be quantified. Furthermore, global reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, provide further insights into the molecule's stability and reaction tendencies. researchgate.netresearchgate.net These computational models can prescreen potential reaction partners and conditions, guiding experimental work toward desired outcomes. mit.edu

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactive Site |

|---|---|---|---|---|

| Substituted Isoindole | -6.45 | -1.86 | 4.59 | LUMO over indole side nih.gov |

| Generic Indole | -5.21 | -0.08 | 5.13 | C3 Position bhu.ac.in |

Validation of Experimental Observations through Computational Modeling

Computational modeling serves not only to predict but also to validate and explain experimental results. nih.gov When a reaction yields an unexpected product or regioselectivity, DFT calculations can be employed to map out the potential energy surfaces for different reaction pathways. By comparing the calculated activation barriers, the experimentally observed outcome can often be rationalized. nih.gov

For example, if a reaction of 1H-Indole, 2-(azidomethyl)-3-methyl- were to yield a mixture of products, DFT could be used to calculate the energies of the transition states leading to each product. The pathway with the lowest activation energy would correspond to the kinetically favored product, while the energies of the final products would determine the thermodynamic outcome. This synergy between computation and experiment is a powerful strategy for confirming complex reaction mechanisms. nih.goveurjchem.com

Spectroscopic and Spectrometric Characterization for Mechanistic Insights (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric techniques are fundamental for identifying the structures of reactants, products, and, in some cases, reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. nih.gov For 1H-Indole, 2-(azidomethyl)-3-methyl-, ¹H NMR would show characteristic signals for the indole N-H proton, the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the azidomethyl group, and the methyl protons at the C3 position. rsc.org ¹³C NMR spectroscopy would complement this by providing signals for all unique carbon atoms in the molecule. mdpi.comrsc.org By analyzing the chemical shifts, coupling constants, and through 2D NMR techniques like COSY and HMBC, the complete structure can be confirmed. mdpi.com Trapping experiments followed by NMR analysis can help identify transient intermediates.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. rsc.org Techniques like Electrospray Ionization (ESI-MS) are particularly useful for detecting charged intermediates in a reaction mixture, providing direct evidence for proposed mechanistic steps.

| Technique | Nucleus/Type | Typical Chemical Shift (ppm) or m/z | Assignment |

|---|---|---|---|

| ¹H NMR | Proton | ~8.0 | Indole N-H rsc.org |

| ¹H NMR | Proton | 7.0-7.6 | Aromatic C-H bipublication.com |

| ¹H NMR | Proton | ~4.5-5.0 | -CH₂-N₃ (estimated) |

| ¹H NMR | Proton | ~2.3 | Ar-CH₃ rsc.org |

| ¹³C NMR | Carbon | ~135 | Indole C7a rsc.org |

| ¹³C NMR | Carbon | 110-130 | Aromatic C-H & C-quat rsc.org |

| ¹³C NMR | Carbon | ~50 | -CH₂-N₃ (estimated) |

| ¹³C NMR | Carbon | ~9-10 | Ar-CH₃ rsc.org |

| Mass Spec (HRMS) | Molecular Ion | 186.0905 | [M]+ for C₁₀H₁₀N₄ epa.gov |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Construction of Complex Heterocyclic Scaffolds

The azide (B81097) functionality of 1H-Indole, 2-(azidomethyl)-3-methyl- serves as a linchpin for the assembly of intricate heterocyclic systems, enabling the synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science.

The azide group in 1H-Indole, 2-(azidomethyl)-3-methyl- is perfectly suited for participation in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govbiointerfaceresearch.com By reacting 1H-Indole, 2-(azidomethyl)-3-methyl- with a variety of terminal alkynes, a diverse library of triazole-functionalized indoles can be readily synthesized. The resulting triazole ring is not merely a linker but a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore in drug design. nih.gov

The versatility of the CuAAC reaction allows for the conjugation of the 2-(azidomethyl)-3-methyl-1H-indole core to a wide array of molecular entities, including other heterocyclic systems, peptides, and carbohydrates, provided they are functionalized with a terminal alkyne. This modular approach enables the rapid generation of complex indole (B1671886) conjugates with tailored properties. researchgate.net For instance, the synthesis of 2-(azidomethyl)-3-methyl-1-phenylsulfonyl-1H-indole highlights a precursor that is amenable to such cycloaddition reactions for creating modified nucleosides and other bioactive molecules. nih.gov

| Reactant A (Azide) | Reactant B (Alkyne) | Catalyst | Product | Reaction Type |

| 1H-Indole, 2-(azidomethyl)-3-methyl- | Substituted Terminal Alkyne | Cu(I) source (e.g., CuSO4/sodium ascorbate) | 1-[(3-methyl-1H-indol-2-yl)methyl]-4-substituted-1H-1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 1H-Indole, 2-(azidomethyl)-3-methyl- | Substituted Terminal Alkyne | Ru catalyst | 1-[(3-methyl-1H-indol-2-yl)methyl]-5-substituted-1H-1,2,3-triazole | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

Beyond its use in intermolecular reactions, the azide group of 1H-Indole, 2-(azidomethyl)-3-methyl- can be exploited in intramolecular cycloadditions to construct polycyclic and fused indole systems. By tethering an alkene or alkyne functionality to the indole core, subsequent intramolecular [3+2] cycloaddition can lead to the formation of novel, rigidified indole scaffolds. For example, intramolecular azide-alkene cycloadditions can yield polycyclic fused 1,2,3-triazoles. researchgate.net

Furthermore, the azide can be a precursor to other reactive intermediates. For instance, rhodium(II) catalysts can facilitate the conversion of indolyltriazoles (derived from indole azides) into rhodium nitrenoids, which can then undergo intramolecular C-H functionalization to generate fused polycyclic indolines and azepino[4,5-b]indoles. rsc.org This strategy allows for the divergent synthesis of complex indole-fused polycycles, where the reaction pathway can be controlled by the substitution pattern on the indole ring. rsc.org

| Starting Material | Reaction Type | Catalyst | Product Type |

| Alkene-tethered 2-(azidomethyl)-3-methyl-1H-indole | Intramolecular Azide-Alkene Cycloaddition | Thermal/Catalytic | Fused polycyclic triazoline |

| Alkyne-tethered 2-(azidomethyl)-3-methyl-1H-indole | Intramolecular Azide-Alkyne Cycloaddition | Thermal/Catalytic | Fused polycyclic triazole |

| Indolyltriazole (from 2-(azidomethyl)-3-methyl-1H-indole) | Intramolecular C-H Functionalization | Rh(II) | Polycyclic indoline (B122111)/Azepino[4,5-b]indole |

The ability of 1H-Indole, 2-(azidomethyl)-3-methyl- to readily undergo click chemistry makes it an ideal building block for the construction of large, multi-component hybrid molecular architectures. The triazole linkage formed through the CuAAC reaction is exceptionally stable, making it a reliable method for covalently connecting the indole moiety to other complex fragments. This approach has been widely used to synthesize molecules with diverse functionalities, including potential therapeutic agents and materials with novel properties. The chemoselectivity of the azide-alkyne cycloaddition ensures that the reaction proceeds with high fidelity, even in the presence of other functional groups, allowing for the precise assembly of intricate molecular designs.

Modular Synthesis and Combinatorial Library Generation

The concept of modular synthesis, which involves the assembly of complex molecules from a set of interchangeable building blocks, is perfectly exemplified by the use of 1H-Indole, 2-(azidomethyl)-3-methyl- in click chemistry. nih.govrsc.org Its azide functionality serves as a universal connector that can be paired with a diverse collection of alkyne-containing building blocks. This modularity allows for the rapid generation of large combinatorial libraries of indole-triazole conjugates. nih.gov Such libraries are invaluable in drug discovery for the high-throughput screening of biological activity, enabling the efficient exploration of chemical space and the identification of lead compounds. scilit.com The reliability and simplicity of the CuAAC reaction make it amenable to automated synthesis platforms, further accelerating the library generation process.

Role as Versatile Building Blocks and Synthons in Multi-Step Synthesis

1H-Indole, 2-(azidomethyl)-3-methyl- is a versatile synthon in multi-step organic synthesis, offering a reactive handle for the introduction of nitrogen-containing functionalities. nih.govrsc.org The azide group can be transformed into other functional groups, such as amines via Staudinger reduction, providing access to a different class of indole derivatives. This chemical versatility, combined with its stability and ease of synthesis, makes it a valuable intermediate for the construction of complex natural products and their analogs. nih.gov Its application in multi-step synthesis is further enhanced by the predictable reactivity of the azide group, which allows for its selective transformation at various stages of a synthetic sequence. syrris.jp

Application in Bioconjugation Techniques as Chemical Tools

The biocompatibility of the click reaction has led to its widespread use in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates. nih.gov 1H-Indole, 2-(azidomethyl)-3-methyl-, with its reactive azide group, is a prime candidate for use as a chemical tool in this field. It can be used to label biomolecules that have been metabolically or synthetically engineered to contain an alkyne group. This allows for the site-specific attachment of the indole moiety to biological targets, enabling the study of their function, localization, and interactions within living systems. The stability of the resulting triazole linkage ensures that the label remains attached during subsequent biological assays. nih.gov While vinyl azides have shown some limitations in copper-catalyzed click reactions, the alkyl azide nature of 1H-Indole, 2-(azidomethyl)-3-methyl- makes it a more suitable substrate for these bioconjugation applications. escholarship.org

Lack of Specific Research Data on 1H-Indole, 2-(azidomethyl)-3-methyl- as a Precursor for Nitrogen-Centered Radicals

Despite a comprehensive search of scientific literature, there is a notable absence of specific research detailing the application of 1H-Indole, 2-(azidomethyl)-3-methyl- as a precursor for nitrogen-centered radicals in the context of advanced organic synthesis and building block chemistry. While the generation of nitrogen-centered radicals from organic azides is a well-established field, and the indole scaffold is a crucial motif in synthetic chemistry, the specific reactivity of this particular compound in radical transformations does not appear to be documented in available scholarly articles and chemical databases.

General methodologies for generating nitrogen-centered radicals from organic azides typically involve thermal or photochemical decomposition. This process leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate, which can exhibit radical-like reactivity. These nitrogen-centered radicals can then undergo a variety of transformations, including intramolecular C-H amination, cyclization, and insertion reactions, providing powerful tools for the synthesis of complex nitrogen-containing heterocycles.

However, the specific behavior of the nitrogen-centered radical that would be generated from 1H-Indole, 2-(azidomethyl)-3-methyl- remains unexplored in the scientific literature. Detailed research findings, including reaction conditions, yields, and the characterization of any resulting products from such radical transformations, are not available.

Therefore, a detailed and scientifically accurate article on the specific applications of 1H-Indole, 2-(azidomethyl)-3-methyl- as a precursor for nitrogen-centered radicals in organic transformations cannot be provided at this time due to the lack of published research on this topic.

Future Directions and Emerging Research Avenues in 1h Indole, 2 Azidomethyl 3 Methyl Chemistry

Development of Novel and Highly Efficient Synthetic Transformations

The pursuit of more efficient, atom-economical, and environmentally benign methods for the synthesis and functionalization of 1H-Indole, 2-(azidomethyl)-3-methyl- is a paramount objective. Future research will likely focus on the development of novel catalytic systems that can achieve transformations currently reliant on stoichiometric reagents. For instance, the direct C-H functionalization of the indole (B1671886) nucleus, a strategy that has gained significant traction in broader indole chemistry, could be adapted to introduce the azidomethyl group or further modify the scaffold, thereby minimizing pre-functionalization steps. researchgate.netuc.pt

Furthermore, the exploration of multicomponent reactions (MCRs) involving indole precursors, an azide (B81097) source, and other building blocks represents a promising avenue for the rapid construction of complex molecular architectures. researchgate.net An Ugi-azide multicomponent reaction, for example, could potentially incorporate the 2-(azidomethyl)-3-methyl-1H-indole scaffold into diverse peptidomimetic structures in a single, efficient step. researchgate.net The development of stereoselective azidation methods will also be crucial for accessing enantiopure building blocks for pharmaceutical applications. nih.gov

| Transformation Type | Potential Reagents/Catalysts | Expected Advantages |

| Direct C-H Azidomethylation | Transition metal catalysts (e.g., Rh, Pd, Cu), Photoredox catalysts | Reduced step-count, Improved atom economy |

| Multicomponent Reactions | Isocyanides, Aldehydes, TMSN₃ | Rapid assembly of complex molecules, High diversity |

| Asymmetric Azidation | Chiral catalysts, Biocatalysis | Access to enantiomerically pure compounds |

Exploration of Unprecedented Reactivity Modes of the Azide Moiety

The azide group in 1H-Indole, 2-(azidomethyl)-3-methyl- is a versatile functional handle, capable of undergoing a wide array of transformations. While established reactions like the Staudinger reduction and aza-Wittig reaction are routinely employed to convert the azide into an amine or an iminophosphorane respectively, future research is expected to uncover unprecedented reactivity modes. nih.govnih.gov

One area of burgeoning interest is the exploration of radical-mediated reactions of the azidyl group. The generation of an azidyl radical from the 2-(azidomethyl) moiety could initiate novel cyclization cascades or intermolecular additions, leading to the formation of unique polycyclic indole derivatives. nih.gov Additionally, the participation of the azido-indole in novel cycloaddition reactions beyond the well-established Huisgen [3+2] cycloaddition is an area ripe for discovery. mdpi.com For example, the reaction with electronically activated alkynes could lead to the formation of triazole-derived imino carbenes, which could then undergo intramolecular C-H activation to form novel fused indole systems. researchgate.net The development of cascade reactions, where the initial transformation of the azide triggers a series of subsequent bond-forming events, will also be a key focus, enabling the efficient construction of complex molecular frameworks from simple starting materials. nih.gov

Advanced Computational Methodologies for Rational Design and Prediction

Computational chemistry is poised to play an increasingly integral role in guiding the exploration of 1H-Indole, 2-(azidomethyl)-3-methyl- chemistry. Density Functional Theory (DFT) calculations, for instance, can be employed to elucidate the mechanisms of known and novel reactions, predict the regioselectivity and stereoselectivity of transformations, and rationalize experimental observations. nih.govrsc.org Such computational studies can provide valuable insights into the transition states and intermediates involved in reactions, thereby facilitating the optimization of reaction conditions and the design of more efficient catalysts. nih.gov

Future applications of computational modeling will likely extend to the de novo design of experiments. By simulating the reactivity of 1H-Indole, 2-(azidomethyl)-3-methyl- with a virtual library of reactants, researchers can identify promising reaction partners and conditions for achieving desired transformations before embarking on extensive experimental work. This predictive power can significantly accelerate the discovery of new reactions and the synthesis of novel compounds. Furthermore, computational tools can be used to predict the physicochemical and pharmacological properties of novel indole derivatives, aiding in the rational design of new drug candidates. nih.gov

| Computational Method | Application in Azido-Indole Chemistry | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, Prediction of selectivity, Catalyst design | Optimization of reaction conditions, Rational catalyst development |

| Molecular Dynamics (MD) | Simulation of conformational behavior, Study of interactions with biological targets | Understanding structure-activity relationships, Drug design |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and properties | Prioritization of synthetic targets, Lead optimization |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers transformative potential for the synthesis and derivatization of 1H-Indole, 2-(azidomethyl)-3-methyl-. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and scalability, is particularly well-suited for handling potentially energetic intermediates like organic azides. acs.orgnih.gov The continuous-flow synthesis of 2-(azidomethyl)-substituted heterocycles has been demonstrated, showcasing the feasibility of this approach for the safe and efficient production of these valuable building blocks. nih.gov Future research will likely focus on developing fully integrated, multi-step flow sequences for the synthesis of complex indole derivatives starting from simple precursors. nih.gov

Automated synthesis platforms, such as those utilizing acoustic droplet ejection (ADE) technology, can enable the rapid, high-throughput screening of reaction conditions and the synthesis of large libraries of 1H-Indole, 2-(azidomethyl)-3-methyl- derivatives on a nanoscale. nih.govnih.gov This miniaturized and automated approach allows for the efficient exploration of a vast chemical space, accelerating the discovery of new reactions and the identification of compounds with desired biological activities. nih.gov The combination of flow chemistry and automated synthesis will undoubtedly play a pivotal role in advancing the field of azido-indole chemistry.

Design and Development of Next-Generation Catalytic Systems for Azido-Indole Chemistry

The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis, and the field of azido-indole chemistry is no exception. Future research will focus on the design of next-generation catalysts that can enable unprecedented transformations of 1H-Indole, 2-(azidomethyl)-3-methyl- with high selectivity and efficiency.

Transition metal catalysis will continue to be a major focus, with an emphasis on developing catalysts based on earth-abundant and non-toxic metals. nih.gov These catalysts could be employed for a variety of transformations, including C-H functionalization, cross-coupling reactions, and novel cyclization reactions involving the azide moiety. The use of photoredox catalysis also holds significant promise for accessing novel reactivity pathways through the generation of radical intermediates under mild conditions.

In addition to metal-based catalysts, the development of organocatalytic systems for azido-indole chemistry is a rapidly emerging area. Chiral organocatalysts could enable the enantioselective functionalization of the indole scaffold, providing access to valuable chiral building blocks. Furthermore, biocatalysis, utilizing enzymes to perform specific transformations with high selectivity, represents a green and sustainable approach to the synthesis of complex indole derivatives. The synergy between these different catalytic approaches will be crucial for unlocking the full synthetic potential of 1H-Indole, 2-(azidomethyl)-3-methyl-.

Q & A

Q. How can synthetic byproducts be minimized during azidomethyl functionalization?

- Methodology :

- Reaction optimization : Adjust stoichiometry (e.g., excess NaN₃ for complete substitution) and temperature (e.g., 50–60°C for controlled reactivity).

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/acetic acid) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.